beta-Aspartylalanine

Descripción general

Descripción

Synthesis Analysis

Beta-Aspartylalanine and its derivatives are synthesized through various strategies, reflecting their complexity and versatility. For instance, novel nucleo-β-amino acids bearing canonical nucleobases are synthesized from Boc-L-aspartic acid 4-benzyl ester, demonstrating the incorporation of nucleobases into beta-amino acids (Brückner et al., 2003). Another example involves the synthesis of beta-substituted aspartic acid derivatives through a one-pot procedure where the nucleophilic catalyst plays multiple roles, showcasing the efficiency and enantioselectivity in beta-amino acid synthesis (Dudding et al., 2002).

Molecular Structure Analysis

The molecular structure of beta-Aspartylalanine derivatives is studied through various spectroscopic and computational methods. The crystal and molecular structures of isomeric dipeptides of alpha- and beta-L-aspartyl-L-alanine have been determined, revealing differences in peptide bond lengths and configurations, indicating the influence of molecular structure on the physical properties of these compounds (Görbitz, 1987).

Chemical Reactions and Properties

Beta-Aspartylalanine undergoes various chemical reactions, including deamidation, isomerization, and racemization. These processes significantly impact protein structure and function, demonstrating the biological relevance of beta-aspartyl residues (Geiger & Clarke, 1987).

Physical Properties Analysis

The physical properties of beta-Aspartylalanine derivatives, such as solubility and stability, are crucial for their biological and synthetic applications. For example, pH-responsive self-assembly and conformational transition of partially propyl-esterified poly(alpha,beta-L-aspartic acid) demonstrate how pH changes can affect the morphology and physical properties of these compounds (Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of beta-Aspartylalanine, including reactivity and interaction with other molecules, are explored through synthetic and biochemical studies. The synthesis of optically active 2-alkyl-3,4-iminobutanoic acids from aspartic acid, presenting a novel class of beta-amino acids with versatile chemical functionalities, illustrates the breadth of chemical properties and synthetic potential of beta-Aspartylalanine derivatives (Park et al., 2001).

Aplicaciones Científicas De Investigación

Bacterial Enzymes and Intestinal Health : A study developed a method to separate beta-aspartylalanine and other beta-aspartyl peptides using high-performance liquid chromatography. This method was used to determine beta-aspartylpeptidase activity in human feces, which is crucial for understanding the degradation of beta-aspartyl peptides in the intestinal tract. The activity was absent in antibiotic-treated patients, indicating a potential indicator of impaired anaerobic intestinal microflora (van der Leij & Welling, 1986).

Alzheimer's Disease Research : Beta-secretase, an aspartic protease involved in generating amyloid-beta-42 (A beta 42) in Alzheimer's disease (AD), has been a major target for AD therapy. Research focuses on blocking the production of A beta 42 by inhibiting key proteases like beta-secretase. Challenges in developing drug-like inhibitors for this enzyme are significant due to its unusual nature (Citron, 2004).

Amyloid Beta-Protein and Alzheimer's : Studies on beta-amyloid (beta A) from Alzheimer disease brains revealed structural alterations in aspartyl residues, predominantly in the L-isoaspartyl form. These modifications could impact the conformation of beta A within plaque cores, affecting normal catabolic processes and contributing to the stability of amyloid deposits in Alzheimer brain tissue (Roher et al., 1993).

Pharmacological Applications : Research on beta-adrenergic receptors has shown that the substitution of aspartic acid by asparagine produces receptors with high-affinity agonist binding but uncoupled from adenylate cyclase. This finding is significant for understanding receptor activation mechanisms and developing therapeutic targets (Fraser et al., 1988).

Protease Inhibition and Drug Development : Fragment screening by X-ray crystallography on beta-secretase (BACE-1), an aspartyl protease, identified binding sites and weak inhibitors in the millimolar range. This research contributes to the development of more potent inhibitors for therapeutic applications, particularly in Alzheimer's disease (Murray et al., 2007).

Direcciones Futuras

Propiedades

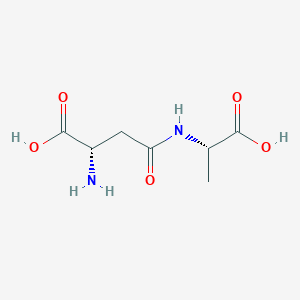

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVRKCVNFIICJ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156895 | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Aspartylalanine | |

CAS RN |

13110-25-3 | |

| Record name | beta-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.